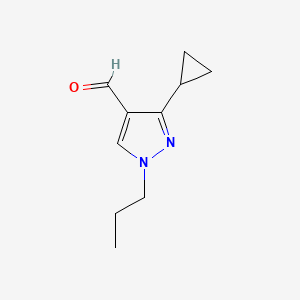
3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrazole derivatives, including those similar to 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, often involves strategies such as cycloaddition reactions, the use of Vilsmeier-Haack reagent, and modifications of existing pyrazole carbaldehydes. For example, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes was synthesized using the Vilsmeier-Haack reagent, demonstrating a method that could potentially be adapted for the synthesis of the compound (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen. X-ray crystallography studies of similar compounds reveal that the aldehydic fragment tends to be almost coplanar with the adjacent pyrazole ring, suggesting a degree of planarity in the molecule's structure which could influence its chemical reactivity and interactions (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leveraging the reactivity of both the pyrazole ring and the aldehyde group. For instance, cyclopropane carbaldehydes have been shown to undergo Prins-type cyclization, suggesting that similar reactivity might be expected with the introduction of a cyclopropyl group in the compound of interest (Kumar, Dey, & Banerjee, 2018).
Physical Properties Analysis
The physical properties of such compounds are typically influenced by their molecular structure. The presence of different functional groups (e.g., aldehyde, cyclopropyl) can affect properties like solubility, melting point, and boiling point. Although specific data on this compound is not provided, analogous compounds' crystal structures and solvatochromic studies offer insights into how molecular structure impacts physical properties (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity patterns and interaction capabilities, are largely dictated by the functional groups present. The aldehyde group in this compound, for example, is likely to engage in nucleophilic addition reactions, whereas the cyclopropyl group might influence the compound's stability and reactivity under certain conditions. Reviews on the synthesis, reactions, and biological activity of pyrazole-3(4)-carbaldehydes provide a comprehensive overview of the chemical properties of these compounds (Abdel-Wahab, Khidre, & Farahat, 2011).
Applications De Recherche Scientifique
Antimicrobial Activity
A study focused on synthesizing various heteroaryl pyrazole derivatives, including compounds similar to 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, and evaluating their antimicrobial activity. These compounds demonstrated significant effectiveness against a range of gram-negative and gram-positive bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents (Hamed et al., 2020).
Antioxidant and Anti-Inflammatory Activities
Another study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, structurally similar to this compound. These compounds showed significant antioxidant and anti-inflammatory activities, suggesting potential applications in treating conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Novel Heterocycle Synthesis
A synthesis strategy involving 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, related to the compound of interest, was used to develop a series of novel heterocycles. These new compounds could have applications in various fields of chemistry and pharmacology, offering a gateway to new molecular structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Structural Analysis
Studies on different pyrazole-carbaldehyde derivatives, including compounds similar to this compound, have focused on their crystal structures. These analyses provide valuable insights into the molecular geometry and potential reactivity of these compounds, which is crucial for their application in scientific research (Xu & Shi, 2011).
Anticonvulsant and Analgesic Studies
Compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a similar compound, were synthesized and evaluated for their anticonvulsant and analgesic activities. These studies provide a foundation for developing new therapeutic agents in neurology and pain management (Viveka et al., 2015).
Propriétés
IUPAC Name |
3-cyclopropyl-1-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-12-6-9(7-13)10(11-12)8-3-4-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCXXILVTZQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)
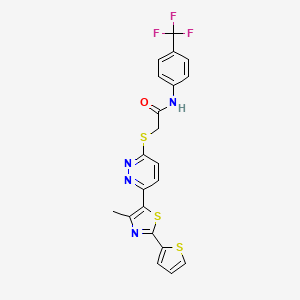
![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
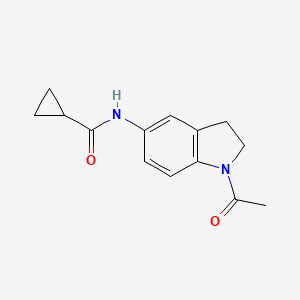
![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)
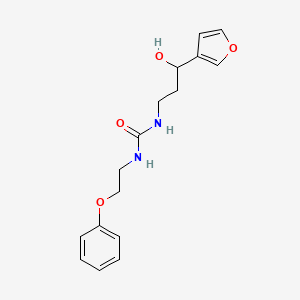
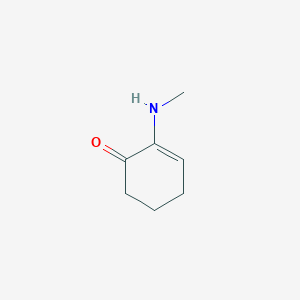

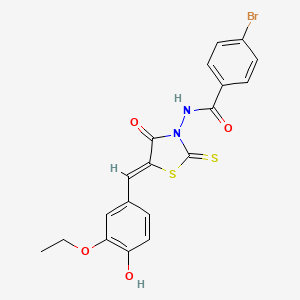
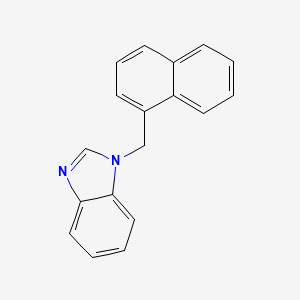
![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)
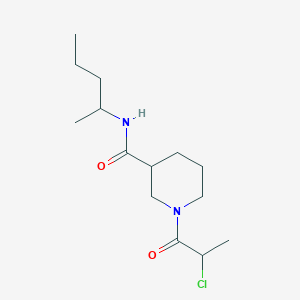
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)